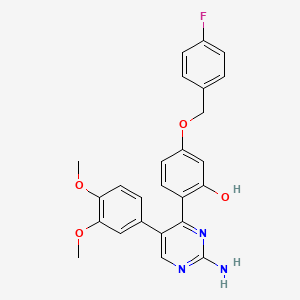

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Description

This compound is a diaryl pyrimidine derivative with a molecular formula C₂₅H₂₁FN₃O₅ (calculated based on structural analogs in and ). Its core structure consists of a pyrimidine ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 2 with an amino group. The phenol moiety at position 5 of the pyrimidine is further modified with a 4-fluorobenzyloxy group. Key physicochemical properties include:

- Molecular weight: ~463.45 g/mol (estimated).

- Polarity: Moderately polar due to methoxy, amino, and phenolic groups.

- Lipophilicity: Increased by the 4-fluorobenzyl group (logP ~2.5–3.0, predicted).

- Hydrogen-bonding capacity: Five hydrogen-bond donors (NH₂, OH) and seven acceptors (pyrimidine N, OMe, F, O).

The 3,4-dimethoxyphenyl group enhances solubility compared to purely hydrophobic substituents (e.g., naphthyl in AP-NP), while the 4-fluorobenzyl group improves membrane permeability. The amino group at position 2 is critical for forming hydrogen bonds with biological targets, as seen in similar antiviral and antitubulin pyrimidines.

Properties

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O4/c1-31-22-10-5-16(11-23(22)32-2)20-13-28-25(27)29-24(20)19-9-8-18(12-21(19)30)33-14-15-3-6-17(26)7-4-15/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZADLBOXBIKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the attachment of the fluorobenzyl group to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key diaryl pyrimidine derivatives is summarized below:

Key Observations

Substituent Effects on Binding Affinity: The 3,4-dimethoxyphenyl group in the target compound provides dual methoxy substitutions, which may enhance hydrogen-bonding interactions compared to AP-3-OMe-Ph (single methoxy). However, the bulkier naphthyl group in AP-NP contributes to stronger hydrophobic interactions, reflected in its superior docking score (ΔG = -8.9 kcal/mol).

Biological Target Specificity: Pyrimidines with indolyl substitutions (e.g., Compound 97) inhibit tubulin polymerization, while those with aryl groups (e.g., AP-NP) target viral entry.

The amino group at position 2 is conserved across all analogs, underscoring its role in hydrogen-bond formation with biological targets.

Biological Activity

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

- Molecular Formula: C25H22FN3O4

- Molecular Weight: 455.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, which can lead to therapeutic effects in several diseases.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. A study demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The IC50 values for these cell lines were noted to be particularly low, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 27.6 |

| HT-29 | 29.3 |

This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The mechanism of action is thought to involve disruption of microbial cell wall synthesis.

Case Studies

-

Study on Anticancer Effects:

- A recent study investigated the effects of the compound on MDA-MB-231 and HT-29 cells. Results showed a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations.

- The study utilized flow cytometry to assess apoptosis and found that the compound induced early and late apoptotic changes in treated cells.

-

Pharmacokinetics:

- Animal studies indicated that after oral administration, the compound exhibited high bioavailability (>90%). Pharmacokinetic profiling revealed two peaks in blood concentration, suggesting a biphasic elimination pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.